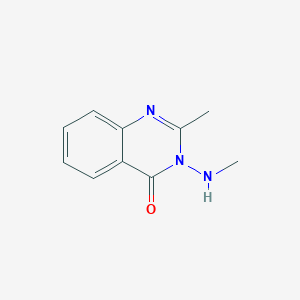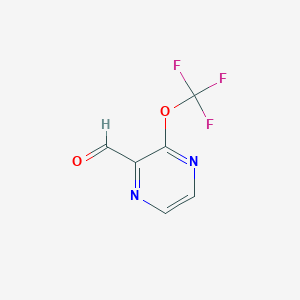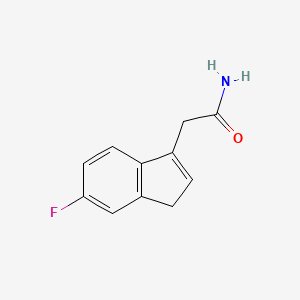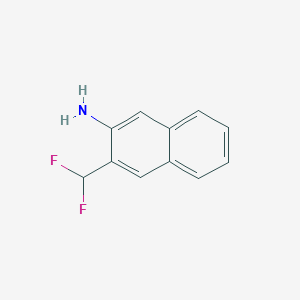
2-Methyl-3-(methylamino)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(methylamino)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylamino)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate amines. One common method involves the reaction of 2-methyl-3-nitrobenzoic acid with methylamine under reflux conditions, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(methylamino)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(methylamino)quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound can also interact with DNA and RNA, affecting their synthesis and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinazolin-4(3H)-one: Lacks the methylamino group, which can affect its biological activity.
3-Aminoquinazolin-4(3H)-one: Contains an amino group instead of a methylamino group, leading to different reactivity and applications.
4(3H)-Quinazolinone: The parent compound of the quinazolinone family, with a wide range of derivatives and applications.
Uniqueness
2-Methyl-3-(methylamino)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group allows for further functionalization and derivatization, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
59169-44-7 |
|---|---|
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2-methyl-3-(methylamino)quinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-7-12-9-6-4-3-5-8(9)10(14)13(7)11-2/h3-6,11H,1-2H3 |
InChI-Schlüssel |
CYJKBBXERJCRNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclopenta[B]thiochromene](/img/structure/B11906936.png)
![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)

![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)



![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)




